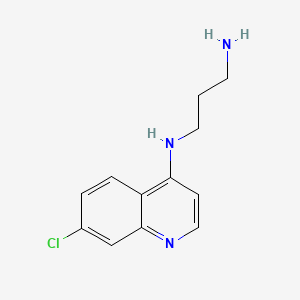

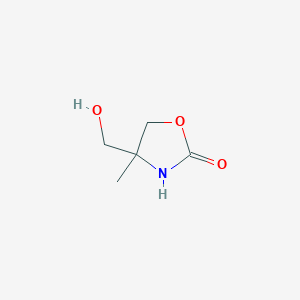

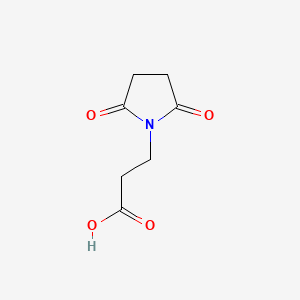

N-(1-cyclohexylethyl)cyclopropanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(1-cyclohexylethyl)cyclopropanamine" is not directly mentioned in the provided papers. However, the papers discuss various cyclohexylamine derivatives and cyclopropylamine, which are structurally related to the compound . Cyclohexylamine derivatives are known for their potential in creating pharmacologically active molecules and are often used in the synthesis of various organic compounds . Cyclopropylamine, on the other hand, is characterized by its ring strain and higher acidity compared to its open-chain analogs .

Synthesis Analysis

The synthesis of cyclohexylamine derivatives can involve catalytic reductive methylation, as reported for the preparation of N-methyl and N,N-dimethyl derivatives of cis- and trans-2-(3,4,5-trimethoxyphenyl)cyclohexylamines . Additionally, cyclopropylamine derivatives have been synthesized using microwave irradiation, which offers advantages such as excellent yields and short reaction times . This method could potentially be adapted for the synthesis of "N-(1-cyclohexylethyl)cyclopropanamine".

Molecular Structure Analysis

The molecular structure of cyclohexylamine derivatives can vary, with some adopting a chair conformation for the cyclohexane ring . The crystal packing of these molecules can be influenced by various intermolecular interactions, such as C–H⋯N and C–H⋯π contacts . For cyclopropylamine derivatives, the pyridine ring can adopt a boat conformation, indicating the flexibility of the molecular structure .

Chemical Reactions Analysis

Cyclohexylamine derivatives can participate in Mannich reactions, which are useful for generating products with high levels of enantio- and diastereocontrol . These products can be further converted into several useful derivatives, demonstrating the versatility of cyclohexylamine derivatives in chemical reactions. The reactivity of cyclopropylamine is also notable due to its ring strain, which can influence its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexylamine derivatives can be studied through various analytical and spectroscopic methods. For example, the crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined using single-crystal X-ray diffraction . The electrochemical properties of metal complexes of cyclohexylamine derivatives can show reversible, irreversible, and quasi-reversible redox waves, which are dependent on the oxidation and reduction of the metal ions . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(1-cyclohexylethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZBLHBMSYUBHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997219 |

Source

|

| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclohexylethyl)cyclopropanamine | |

CAS RN |

7584-67-0 |

Source

|

| Record name | Cyclohexanemethylamine, N-cyclopropyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)

![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)